

# An In-depth Technical Guide to 2-Oxazolemethanol: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Oxazolemethanol

Cat. No.: B157027

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This guide provides a comprehensive technical overview of **2-Oxazolemethanol** (CAS No. 130551-92-7), a key heterocyclic building block. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical and physical properties, a validated synthetic protocol, spectral characterization, and the compound's relevance in modern synthetic chemistry.

## Introduction: The Oxazole Scaffold in Chemical Science

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a "privileged" scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals exhibiting diverse biological activities, including antibiotic, anti-inflammatory, and antineoplastic properties[1][2]. **2-Oxazolemethanol**, a simple yet versatile derivative, serves as a crucial starting material for more complex molecular architectures, making a thorough understanding of its properties and handling essential for its effective utilization.

## Core Chemical and Physical Properties

**2-Oxazolemethanol** is a colorless liquid at room temperature.[3] Its fundamental properties are critical for designing reactions, selecting appropriate solvents, and ensuring proper handling and storage. The key physicochemical data have been consolidated in the table below.

Property	Value	Source
CAS Number	130551-92-7	[3][4]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO <sub>2</sub>	[4]
Molecular Weight	99.09 g/mol	[4]
Appearance	Colorless liquid	[3]
Synonyms	(1,3-Oxazol-2-yl)methanol, 2-(Hydroxymethyl)oxazole	[4]

## Synthesis of 2-Oxazolemethanol

The most direct and common synthesis of **2-Oxazolemethanol** involves the reduction of a precursor aldehyde, oxazole-2-carbaldehyde. This transformation is a cornerstone reaction that provides reliable access to the target alcohol.

### Reaction Scheme: Reduction of Oxazole-2-carbaldehyde

The selected method employs sodium borohydride (NaBH<sub>4</sub>), a mild and selective reducing agent. This choice is critical as harsher reducing agents could potentially open or reduce the aromatic oxazole ring. The reaction is typically performed in a protic solvent like methanol, which serves both to dissolve the starting material and to protonate the intermediate alkoxide.

Oxazole-2-carbaldehyde

1. NaBH<sub>4</sub>, Methanol, 0°C to RT  
2. H<sub>2</sub>O Quench



2-Oxazolemethanol

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Caption: Synthesis of **2-Oxazolemethanol** via aldehyde reduction.

## Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction, purification, and characterization to ensure product identity and purity.

Materials:

- Oxazole-2-carbaldehyde (1.0 eq)
- Sodium borohydride (NaBH<sub>4</sub>) (1.2 eq)

- Methanol (Anhydrous)
- Ethyl Acetate
- Deionized Water
- Saturated Brine Solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica Gel (100-200 mesh)

Procedure:

- **Reaction Setup:** To a solution of oxazole-2-carbaldehyde (e.g., 90 mg, 0.928 mmol) in methanol (25 mL), cool the mixture to 0 °C using an ice bath.[\[3\]](#)
- **Reagent Addition:** Slowly add sodium borohydride (e.g., 42 mg, 1.11 mmol) portion-wise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic nature of the reduction and prevent side reactions.[\[3\]](#)
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.[\[3\]](#)
- **Work-up & Extraction:**
  - Quench the reaction by carefully adding water (25 mL).[\[3\]](#)
  - Extract the aqueous layer with ethyl acetate (3 x 25 mL).
  - Combine the organic layers and wash with a saturated brine solution (50 mL) to remove residual water and inorganic salts.[\[3\]](#)
  - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[3\]](#)
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 50% ethyl acetate/petroleum ether) to

afford pure **2-Oxazolemethanol** as a colorless liquid.[3]

## Experimental Workflow Diagram

The following diagram illustrates the logical flow from reaction to final product characterization.

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